

Pterokaurane R: A Technical Overview of a Bioactive Diterpenoid

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Compound of Interest

Compound Name: *Pterokaurane R*

Cat. No.: *B15590355*

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CAS Number: 67349-43-3

Molecular Formula: $C_{20}H_{34}O_3$

Molecular Weight: 322.48 g/mol

Introduction

Pterokaurane R is a naturally occurring diterpenoid belonging to the ent-kaurane class of compounds. Isolated from ferns, particularly within the *Pteris* genus, this compound is part of a large and structurally diverse family of natural products known for a wide array of biological activities. This technical guide provides a comprehensive overview of the known information regarding **Pterokaurane R** and the broader class of ent-kaurane diterpenoids, targeting researchers, scientists, and professionals in drug development. The information presented herein is based on available scientific literature and chemical databases.

Chemical and Physical Properties

While specific experimental data for **Pterokaurane R** is limited in publicly accessible literature, general properties can be inferred from its chemical structure and information from chemical suppliers.

Property	Value/Information	Source
CAS Number	67349-43-3	Chemical Databases
Molecular Formula	C ₂₀ H ₃₄ O ₃	Chemical Databases
Molecular Weight	322.48	Chemical Databases
Class	ent-Kaurane Diterpenoid	Inferred from structure
Natural Source	Terpene from multiple ferns	Lifeasible[1]
Physical Form	Powder	Lifeasible[1]
Purity	≥98% (Commercially available)	BioCrick[2]
Storage	Store in a light-proof, dry, low-temperature environment	Lifeasible[1]

Biological Activities and Potential Therapeutic Applications

Direct and specific biological activity data for **Pterokaurane R** is not extensively reported in the available literature. However, the broader class of ent-kaurane diterpenoids, to which **Pterokaurane R** belongs, has been the subject of significant research, revealing a range of potent biological effects. These compounds are recognized for their potential anticancer, anti-inflammatory, and antimicrobial properties.[3]

Anticancer Activity:

Ent-kaurane diterpenoids have demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines.[3] The mechanisms underlying these effects are often multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways essential for cancer cell proliferation and survival.[3] Studies on related ent-kaurane derivatives have shown that they can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] This often involves the activation of caspases and regulation of the Bcl-2 family of proteins.[4]

Anti-inflammatory Activity:

The anti-inflammatory potential of ent-kaurane diterpenoids is another area of active investigation. Their mechanism of action is thought to involve the inhibition of pro-inflammatory mediators. For instance, some ent-kauranes have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, a common model for inflammation.[5] This activity is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key enzymes in the inflammatory cascade.

Antimicrobial Activity:

Several ent-kaurane diterpenoids have been reported to possess antimicrobial properties, exhibiting activity against a range of bacteria and fungi. This suggests their potential as lead compounds for the development of new anti-infective agents.

Experimental Protocols

While specific experimental data for **Pterokaurane R** is not available, this section provides detailed methodologies for key experiments typically used to evaluate the biological activities of ent-kaurane diterpenoids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][2][6][7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.[1][2][6][7][8]

Protocol:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 1×10^4 to 5×10^5 cells/well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Treat the cells with various concentrations of the test compound (e.g., **Pterokaurane R**) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

- **MTT Addition:** Following incubation, add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
- **Formazan Solubilization:** Carefully remove the medium and add 150 μL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophage cells.[9][10][11]

Principle: The concentration of nitrite, a stable metabolite of NO in the cell culture supernatant, is determined using the Griess reagent. The Griess reaction results in a colored azo compound, the absorbance of which is proportional to the nitrite concentration.[9][10][11]

Protocol:

- **Cell Seeding:** Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5×10^5 cells/mL and incubate for 24 hours.[9]
- **Compound Pre-treatment:** Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
- **LPS Stimulation:** Stimulate the cells with lipopolysaccharide (LPS; 1 $\mu\text{g/mL}$) to induce an inflammatory response and incubate for 24 hours.[12]
- **Supernatant Collection:** After incubation, collect the cell culture supernatant.
- **Griess Reaction:** Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.[9][11]

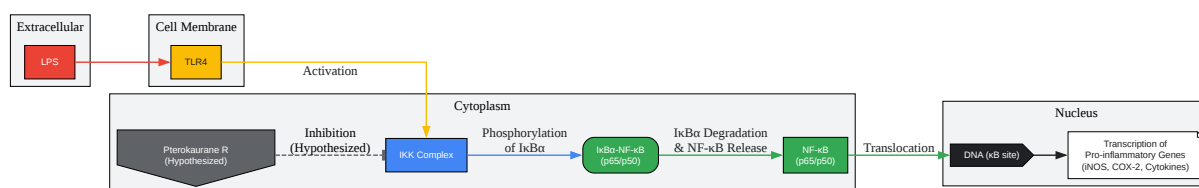
- Absorbance Measurement: Measure the absorbance at 540-550 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

Signaling Pathways

The biological effects of ent-kaurane diterpenoids are often attributed to their ability to modulate specific cellular signaling pathways.

NF- κ B Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation.[13] In response to inflammatory stimuli like LPS, the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory I κ B α protein. This allows the NF- κ B (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS and COX-2.[13][14] Ent-kaurane diterpenoids may exert their anti-inflammatory effects by inhibiting one or more steps in this pathway, thereby reducing the production of inflammatory mediators.

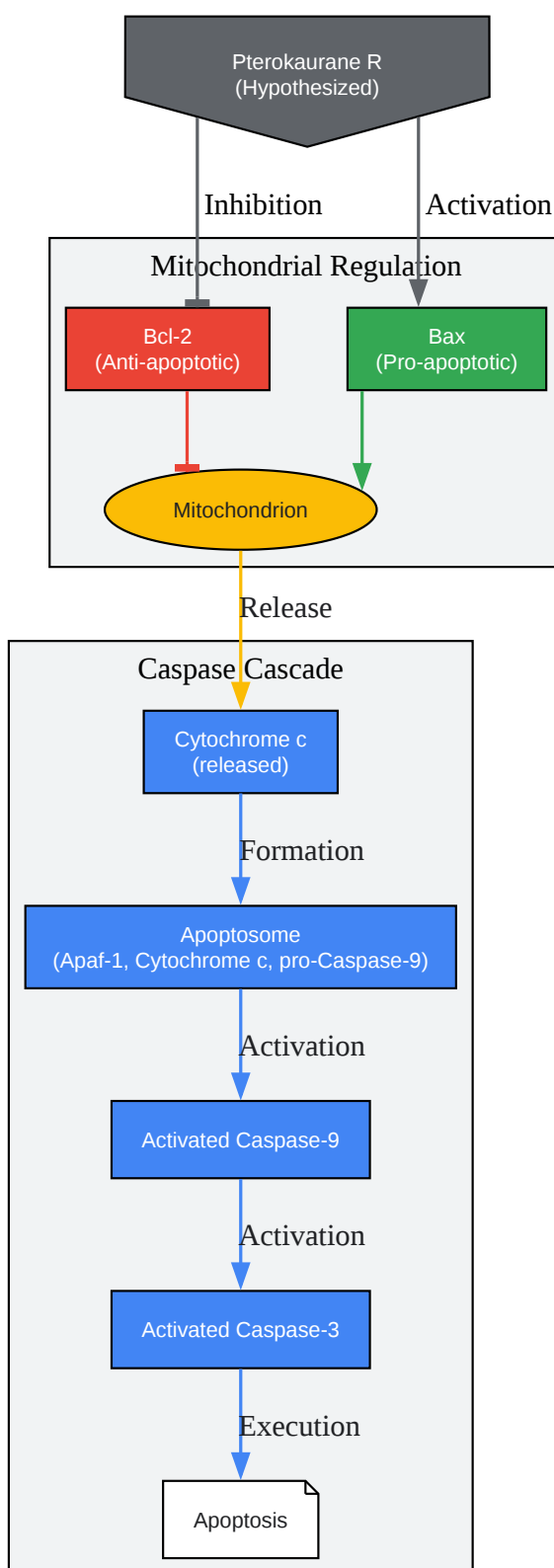


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Caption: Hypothesized inhibition of the NF- κ B signaling pathway by **Pterokaurane R**.

Apoptosis Induction Pathway

Ent-kaurane diterpenoids can trigger apoptosis through the intrinsic pathway, which is centered on the mitochondria. Cellular stress induced by these compounds can lead to the activation of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.^[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis, characterized by DNA fragmentation and cell death.^[4]



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Caption: Hypothesized intrinsic apoptosis pathway induced by **Pterokaurane R**.

Conclusion and Future Directions

Pterokaurane R, a member of the ent-kaurane class of diterpenoids, represents a promising scaffold for drug discovery due to the established biological activities of this compound family. While specific data on **Pterokaurane R** is currently limited, the known anticancer, anti-inflammatory, and antimicrobial properties of related ent-kaurane diterpenoids warrant further investigation into its specific biological profile. Future research should focus on isolating or synthesizing sufficient quantities of **Pterokaurane R** to perform comprehensive in vitro and in vivo studies. Elucidating its precise mechanisms of action and identifying its molecular targets will be crucial for realizing its therapeutic potential. The experimental protocols and hypothesized signaling pathways outlined in this guide provide a framework for such future investigations.

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